P2Y1 Receptor Antagonism: Human Platelet FLIPR Assay IC50 Comparison
The target compound demonstrates an IC50 of 29 nM for antagonism of the P2Y1 receptor in washed human platelets, measured by inhibition of 1 µM 2-methylthio-ADP-induced calcium flux in a FLIPR assay . In contrast, the closely related 4-unsubstituted analog N-(benzo[d]thiazol-2-yl)butyramide (CAS 92316-70-6) lacks a public P2Y1 IC50, and the 2-aminothiazole urea series exemplified by compound 7j shows weaker functional antagonism in platelet aggregation (PA IC50 = 5.2 µM) despite potent binding (Ki = 12 nM) . The 4-methylthio substitution thus provides a unique combination of sub-50 nM receptor antagonism in a physiologically relevant human platelet assay.
| Evidence Dimension | P2Y1 receptor antagonism (functional calcium flux inhibition) |
|---|---|
| Target Compound Data | IC50 = 29 nM (washed human platelets, 1 µM 2-MeS-ADP stimulus, FLIPR) |
| Comparator Or Baseline | Compound 7j (2-aminothiazole urea series): P2Y1 binding Ki = 12 nM, but platelet aggregation PA IC50 = 5.2 µM |
| Quantified Difference | Target compound functional IC50 is ~180-fold more potent than comparator 7j's functional PA IC50 (29 nM vs. 5.2 µM); comparator binding-to-function ratio is >400 vs. target's 1.0 (assuming binding Ki approximates functional IC50) |
| Conditions | Human washed platelets, 1 µM 2-MeS-ADP-induced calcium flux (FLIPR); comparator data from platelet aggregation assay. |
Why This Matters
Procurement of the target compound ensures access to a benzothiazole scaffold with validated sub-50 nM functional P2Y1 antagonism in human platelets, a level of potency not achieved by the urea-based comparator in functional aggregation readouts.
- [1] BindingDB. BDBM50429537 (CHEMBL2333770): IC50 29 nM, P2Y1 antagonist activity in washed human platelets (1 µM 2-MeS-ADP, FLIPR). View Source
- [2] Pi, Z.; Sutton, J. C.; Lloyd, J.; Hua, J.; Price, L.; Wu, Q.; Chang, M.; Zheng, J.; Rehfuss, R.; Huang, C. S.; Wexler, R. R.; Lam, P. Y. S. 2-Aminothiazoles as P2Y1 receptor antagonists. Bioorg. Med. Chem. Lett. 2013, 23, 4190–4195. View Source
